molecular formula C11H11NO B2930304 3,6-dimethyl-1H-quinolin-4-one CAS No. 855871-05-5

3,6-dimethyl-1H-quinolin-4-one

Cat. No.: B2930304
CAS No.: 855871-05-5
M. Wt: 173.215
InChI Key: VTRSSYGQTMPLMQ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with methyl groups at the 3rd and 6th positions and a keto group at the 4th position.

Mechanism of Action

Target of Action

Quinoline derivatives, in general, have been reported to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets would depend on the exact structure and functional groups present in the quinoline derivative.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms . These can include direct binding to the active site, allosteric modulation, or even covalent modification of the target. The exact mode of action would depend on the specific target and the chemical structure of the quinoline derivative.

Biochemical Pathways

Quinoline derivatives have been reported to affect a wide range of biochemical pathways . These can include pathways involved in cell signaling, metabolism, gene expression, and more. The specific pathways affected would depend on the exact targets of the quinoline derivative.

Pharmacokinetics

Quinoline derivatives, in general, are known to have diverse pharmacokinetic properties . These can include good oral bioavailability, wide distribution in the body, metabolism by various enzymes, and excretion through the kidneys or liver. The exact ADME properties would depend on the specific chemical structure of the quinoline derivative.

Result of Action

Quinoline derivatives have been reported to have a wide range of biological activities . These can include antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities . The specific effects would depend on the exact targets and mode of action of the quinoline derivative.

Action Environment

Factors such as ph, temperature, presence of other molecules, and cellular environment can potentially influence the action of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-1H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-amino-3,6-dimethylbenzophenone with acetic anhydride under reflux conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3,6-dimethyl-1H-quinolin-4-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the quinoline ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 3,6-Dimethyl-1H-quinolin-4-ol.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3,6-Dimethyl-1H-quinolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: It is used in the development of pharmaceuticals targeting various diseases, including malaria and bacterial infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound of 3,6-dimethyl-1H-quinolin-4-one, known for its antimalarial properties.

    2-Methylquinoline: A derivative with a methyl group at the 2nd position, used in the synthesis of various pharmaceuticals.

    4-Hydroxyquinoline: A compound with a hydroxyl group at the 4th position, known for its antimicrobial activity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

3,6-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRSSYGQTMPLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855871-05-5
Record name 3,6-dimethylquinolin-4-ol
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